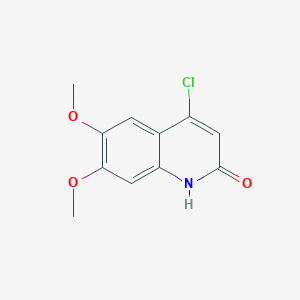

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Description

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinolinone core with a ketone group at position 2, a chlorine substituent at position 4, and methoxy groups at positions 6 and 5. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry. It is structurally related to quinoline derivatives but distinguished by the presence of the ketone oxygen, which enhances hydrogen-bonding capabilities and influences reactivity .

Properties

IUPAC Name |

4-chloro-6,7-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-15-9-3-6-7(12)4-11(14)13-8(6)5-10(9)16-2/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDUQBMRONWUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)N2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647314 | |

| Record name | 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933609-72-4 | |

| Record name | 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C10H9ClN2O3

- Molecular Weight: 232.64 g/mol

- CAS Number: 933609-72-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, modulating biochemical pathways involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory and cancer pathways.

- Receptor Modulation: It has been suggested that it interacts with receptors involved in neurotransmission and hormonal regulation.

Anti-Cancer Properties

Several studies have indicated that this compound exhibits anti-cancer properties. For instance:

- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities:

- In animal models, it showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered during induced inflammation . This suggests a potential role in treating inflammatory diseases.

Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of this compound on human cancer cell lines. The results indicated:

- IC50 Values:

- MCF-7: 12 µM

- A549: 15 µM

This study concluded that the compound could serve as a lead for further drug development targeting specific cancers.

Study 2: Inflammatory Response

Another investigation assessed the anti-inflammatory potential of the compound in a rat model of arthritis. Key findings included:

- Reduction in Joint Swelling: A significant decrease in paw edema was observed after treatment.

- Histological Analysis: Reduced infiltration of inflammatory cells was noted in treated tissues compared to controls .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Drug Synthesis

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of two notable anticancer agents: Cabozantinib and Tivozanib .

- Cabozantinib is a multi-targeted tyrosine kinase inhibitor that is primarily used for treating metastatic medullary thyroid carcinoma and advanced renal cell carcinoma. It works by inhibiting the MET and VEGFR2 pathways, which are involved in tumor growth and angiogenesis .

- Tivozanib is another tyrosine kinase inhibitor that targets VEGFRs (Vascular Endothelial Growth Factor Receptors) and is under investigation for its efficacy against renal cell carcinoma. It has shown promising results in clinical trials due to its ability to inhibit multiple pathways that facilitate tumor progression .

The synthesis of these drugs involves several steps where this compound is utilized to enhance the efficiency and yield of the final products.

Synthesis Processes

The preparation of this compound typically involves a series of organic reactions:

General Synthesis Route

- Nitrification : Starting with 3,4-dimethoxyacetophenone, nitrification leads to the formation of 2-nitro-4,5-dimethoxyacetophenone.

- Condensation : The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to produce a key intermediate.

- Reduction Cyclization : This intermediate is then subjected to hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

- Chlorination : Finally, chlorination of the hydroxy compound results in the formation of this compound .

This method is noted for its high yield and efficiency, making it suitable for large-scale production.

Recent studies have highlighted the biological activity of derivatives synthesized from this compound:

Inhibitory Effects on Tyrosine Kinases

A series of derivatives based on this compound have been synthesized and evaluated for their inhibitory effects on c-Met, a receptor tyrosine kinase implicated in cancer progression. These derivatives demonstrated potent activity against c-Met, suggesting their potential use as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Research has also focused on understanding the structure-activity relationships of these compounds. Variations in substituents on the quinoline ring have been shown to significantly affect their biological activity, providing insights for further drug development .

Summary Table of Applications

| Application | Description |

|---|---|

| Anticancer Drug Synthesis | Intermediate for Cabozantinib and Tivozanib synthesis |

| Tyrosine Kinase Inhibition | Potent inhibitors of c-Met and other related kinases |

| Organic Synthesis | Used in various synthetic routes for biologically active compounds |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline vs. Quinolinone Derivatives

4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9)

Quinazoline Derivatives

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1)

- Structure : Quinazoline core with two nitrogen atoms and extended methoxyethoxy substituents.

- Synthesis : Similar POCl₃-mediated chlorination but starting from a quinazolin-4(3H)-one precursor .

- Properties :

Comparison: Quinazoline derivatives generally exhibit higher affinity for kinase ATP-binding pockets due to dual nitrogen atoms. However, the quinolinone’s ketone may offer alternative binding modes in non-kinase targets .

Functionalized Quinolin-2(1H)-one Derivatives

Compound 10a ()

- Structure: (E)-3-(3-oxo-3-(4-((4-chlorophenyl)pyrimidin-2-yl)phenyl)prop-1-en-1-yl)-6,7-dimethoxyquinolin-2(1H)-one.

- Properties: Melting Point: >300°C. Activity: Sphingosine kinase inhibitor with IC₅₀ values in nanomolar range .

Comparison: The addition of a prop-1-en-1-yl group and pyrimidine moiety in 10a enhances π-π stacking and hydrophobic interactions, leading to superior inhibitory activity compared to the parent 4-chloro-6,7-dimethoxyquinolinone .

Compound 12 ()

Halogenated and Hydroxylated Analogues

3-Butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one (CAS 116476-85-8)

- Structure : Dichloro and hydroxy substituents at positions 6,7, and 4.

- Properties :

Comparison: The dichloro substitution may enhance electrophilicity and halogen bonding, while the hydroxy group introduces pH-dependent solubility, contrasting with the methoxy groups in 4-chloro-6,7-dimethoxyquinolinone .

Structural and Functional Data Table

Q & A

Q. How do computational models complement experimental data in mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.